N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6(15)12-10-14-13-9(16-10)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEKIHUJYYWZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide exhibits significant anticancer properties.
Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various oxadiazole derivatives, including this compound. These derivatives were tested against several cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potent activity against human cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (colon carcinoma) | 15.0 |
| This compound | MCF7 (breast cancer) | 12.5 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
Case Studies
Research has demonstrated that this compound exhibits significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These results suggest that the compound could be effective in treating bacterial infections where traditional antibiotics fail.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Chlorine Position: 3-Chlorophenyl (target) vs.
- Linker Type : Sulfanyl or thioether linkers (e.g., ) increase conformational flexibility compared to direct acetamide attachment (target).
- Aromatic Substitutions : Electron-donating groups (e.g., methoxy in ) vs. electron-withdrawing groups (e.g., chlorine in target) modulate reactivity and solubility.
Antimicrobial Activity
- Trimethoxyphenyl Derivatives (): Exhibited broad-spectrum antibacterial activity (MIC: 4–16 µg/mL) against S. aureus and E.
- Indolylmethyl Derivatives () : Showed moderate antifungal activity (IC₅₀: 12–25 µM) against C. albicans, likely due to indole’s interaction with fungal enzymes .
- Target Compound (Inferred) : The 3-chlorophenyl group may confer similar antibacterial activity, though direct data are lacking. Chlorine’s electronegativity could enhance target binding via halogen bonds .
Anticancer and Enzyme Inhibitory Activity
- Benzodioxole Derivatives () : Demonstrated potent cytotoxicity (IC₅₀: 1.2–2.5 µM) against A549 lung cancer cells and MMP-9 inhibition (85–90% at 10 µM), crucial for anti-metastatic effects .
- Thiadiazole-Acetamide Hybrids () : Compound 7d showed IC₅₀ = 1.8 µM against Caco-2 colon cancer cells, outperforming 5-fluorouracil (IC₅₀ = 5.2 µM) .
- Target Compound (Inferred) : The absence of a sulfanyl linker may reduce MMP-9 affinity compared to , but the 3-chlorophenyl group could enhance pro-apoptotic effects via ROS generation .
Enzyme Inhibition
- Target Compound (Inferred) : The chloroaromatic moiety may competitively inhibit LOX, though with lower potency than indole-containing analogs.
Physicochemical and Spectral Properties
Key Notes:
Q & A
Q. What are the common synthetic routes for N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide, and what reaction parameters are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting from substituted aromatic acids. Key steps include:
- Esterification : Conversion of 3-chlorophenylacetic acid to its methyl ester using methanol and catalytic sulfuric acid .
- Hydrazide formation : Reaction of the ester with hydrazine hydrate under reflux to yield the hydrazide derivative .
- Oxadiazole cyclization : Treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol to form the 1,3,4-oxadiazole-2-thiol intermediate .
- Acetamide coupling : Reaction of the thiol with chloroacetamide in the presence of a base (e.g., triethylamine) . Critical parameters include temperature control (60–80°C for cyclization), solvent choice (ethanol or DMF), and stoichiometric ratios of reagents to minimize by-products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxadiazole ring (signals at δ 8.3–8.7 ppm for aromatic protons) and acetamide moiety (δ 2.1 ppm for CH₃) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 279.05 (calculated) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch of acetamide) and 1230–1250 cm⁻¹ (C-O-C of oxadiazole) .
- HPLC : Purity assessment using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screens should focus on:
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Enzyme inhibition : Testing against lipoxygenase (LOX) or cyclooxygenase-2 (COX-2) via spectrophotometric methods (e.g., LOX inhibition at 234 nm) .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can structural modifications of the oxadiazole core enhance target selectivity in enzyme inhibition?
- Substituent tuning : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-chlorophenyl ring improves LOX inhibition by 40% (IC₅₀ = 12 µM vs. 20 µM for parent compound) .
- Heterocycle replacement : Replacing oxadiazole with thiadiazole increases COX-2 selectivity (SI = 8.2 vs. 3.5 for oxadiazole) due to enhanced hydrogen bonding .
- Docking studies : Use AutoDock Vina to model interactions with LOX’s hydrophobic pocket; meta-chloro substitution aligns with Phe³⁶⁰ for π-π stacking .
Q. How should researchers address contradictions in bioactivity data across different assay models?
- Orthogonal validation : Confirm antimicrobial activity using both agar diffusion (qualitative) and broth dilution (quantitative) methods to rule out false positives .
- Metabolic stability testing : Incubate the compound with liver microsomes (e.g., human CYP3A4) to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
- Proteomics profiling : LC-MS/MS analysis of treated cells identifies off-target effects (e.g., unintended kinase inhibition) that may skew bioactivity .
Q. What computational strategies are effective for predicting the compound’s reactivity and toxicity?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (predicting electrophilicity) and MESP maps (identifying nucleophilic attack sites) .
- ADMET prediction : Use SwissADME or admetSAR to estimate logP (2.8 ± 0.3), BBB permeability (CNS < -2), and hepatotoxicity alerts .
- Molecular dynamics (MD) : Simulate binding stability with COX-2 over 100 ns; RMSD < 2 Å indicates stable interactions .
Q. What methodologies resolve challenges in scaling up synthesis while maintaining purity?
- Flow chemistry : Continuous flow reactors reduce reaction time (from 12 hr to 2 hr for cyclization) and improve yield (85% vs. 65% batch) by enhancing mass transfer .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) in the acetamide coupling step to reduce toxicity and simplify purification .
- Quality-by-Design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., pH during hydrazide formation) for robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
